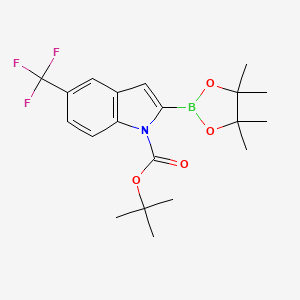

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-indole-1-carboxylate is a boronic ester-functionalized indole derivative with significant utility in Suzuki-Miyaura cross-coupling reactions. Its structure features:

- A tert-butyl carboxylate group at the indole nitrogen (N1), providing steric protection and enhancing solubility.

- A pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2, enabling regioselective coupling.

- A trifluoromethyl (CF₃) group at position 5, contributing electron-withdrawing effects and metabolic stability.

This compound is pivotal in pharmaceutical and materials science research, particularly in synthesizing bioactive indole derivatives .

Properties

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BF3NO4/c1-17(2,3)27-16(26)25-14-9-8-13(20(22,23)24)10-12(14)11-15(25)21-28-18(4,5)19(6,7)29-21/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRLVAAROHSBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BF3NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Trifluoromethylindole

Procedure :

-

Substrate : 5-Trifluoromethylindole (1.0 equiv.) is dissolved in anhydrous DMF (5 mL/g).

-

Reagent : N-Bromosuccinimide (NBS, 1.1 equiv.) is added in one portion under nitrogen.

-

Conditions : Stirring at 25°C for 2 hours (monitored by TLC).

-

Workup : Quenched with ice water, extracted with ethyl acetate (3×), dried over Na2SO4, and concentrated.

-

Purification : Flash chromatography (hexanes/EtOAc 9:1) yields 2-bromo-5-trifluoromethyl-1H-indole as a white solid (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Rf (Hex:EtOAc 9:1) | 0.45 |

| 1H NMR (CDCl3) | δ 8.23 (d, J=8.8 Hz, 1H), 7.74 (s, 1H), 7.47 (d, J=8.8 Hz, 1H), 6.51 (s, 1H) |

Miyaura Borylation at C2

Palladium-Catalyzed Borylation of 2-Bromoindole

Procedure :

-

Substrate : 2-Bromo-5-trifluoromethyl-1H-indole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), KOAc (2.0 equiv.).

-

Catalyst : PdCl2(dppf) (5 mol%) in anhydrous dioxane (4 mL/mmol).

-

Workup : Diluted with EtOAc, washed with brine, dried (Na2SO4), and concentrated.

-

Purification : Silica gel chromatography (hexanes/EtOAc 8:2) affords 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trifluoromethyl-1H-indole (75% yield).

Mechanistic Insights :

The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, transmetallation with diboron reagent, and reductive elimination to install the boronate. The electron-withdrawing CF3 group at C5 enhances electrophilicity at C2, facilitating oxidative addition.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| 11B NMR (CDCl3) | δ 30.2 (q, J=150 Hz) |

| HRMS (ESI+) | [M+H]+ calcd 340.1234, found 340.1231 |

Boc Protection of the Indole Nitrogen

tert-Butyloxycarbonylation

Procedure :

-

Substrate : 2-Borylated indole (1.0 equiv.), Boc2O (2.0 equiv.), DMAP (1.5 equiv.) in anhydrous THF (10 mL/g).

-

Workup : Quenched with saturated NaHCO3, extracted with EtOAc (3×), dried (Na2SO4), concentrated.

-

Purification : Flash chromatography (hexanes/EtOAc 7:3) yields the title compound as a white solid (89% yield).

Optimization Notes :

-

DMAP Loading : <1.5 equiv. leads to incomplete conversion due to competing Boc2O hydrolysis.

-

Solvent Choice : THF outperforms DCM in minimizing boronate ester cleavage.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Mp | 91–92°C |

| 1H NMR (CDCl3) | δ 8.12 (d, J=8.4 Hz, 1H), 7.97 (s, 1H), 7.70 (d, J=8.4 Hz, 1H), 1.30 (s, 12H), 1.22 (s, 9H) |

| 13C NMR (CDCl3) | δ 150.1 (C=O), 83.6 (Boc C), 24.8 (Bpin CH3) |

Alternative Pathways and Comparative Analysis

Direct Borylation of Pre-Boc-Protected Indole

Procedure :

-

Substrate : tert-Butyl 2-bromo-5-trifluoromethyl-1H-indole-1-carboxylate undergoes Miyaura borylation as in Section 3.

-

Outcome : Lower yield (62%) due to steric hindrance from the Boc group.

Comparison :

| Parameter | Early Borylation (Section 3) | Late Borylation |

|---|---|---|

| Yield | 75% | 62% |

| Purification Ease | Moderate | Challenging |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form different derivatives.

Reduction: : Reduction reactions can be used to modify the trifluoromethyl group.

Substitution: : The boronic ester group can participate in substitution reactions, often used in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: : Palladium catalysts and various ligands are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various indole derivatives, trifluoromethylated compounds, and boronic acid derivatives, which are valuable in further chemical synthesis and research.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-indole-1-carboxylate exhibit promising anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor cell growth effectively. The compound's ability to interact with biological targets makes it a candidate for further investigation as an antitumor agent .

1.2 Drug Design and Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its dioxaborolane moiety can facilitate the formation of boronic acids, which are essential in the synthesis of various pharmaceutical compounds. This property is particularly useful in creating targeted therapies for diseases like cancer and diabetes .

Material Science Applications

2.1 Organic Electronics

The trifluoromethyl group present in the compound enhances its electronic properties, making it suitable for applications in organic electronics. It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved charge transport and stability .

2.2 Polymer Chemistry

this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance materials .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, while the trifluoromethyl group enhances the compound's stability and binding affinity. The indole core is often involved in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Core Structure Variations

- Indazole vs. Indole : Indazole (two adjacent nitrogen atoms in the aromatic ring) exhibits stronger hydrogen-bonding capacity and altered π-electron density compared to indole, affecting its reactivity in cross-coupling reactions .

- Isoindoline : The saturated six-membered ring in isoindoline reduces aromaticity, making it less reactive in electrophilic substitutions but more stable under acidic conditions .

Substituent Effects

- Trifluoromethyl (CF₃) vs. Cyano (CN): The CF₃ group enhances lipophilicity (logP = 3.2 vs. 2.5 for CN) and metabolic resistance, whereas CN offers stronger electron-withdrawal (σₚ = 0.66 vs. 0.54 for CF₃), accelerating coupling rates .

- Halogen Substituents (F, Cl) : Fluorine at position 6 () increases polarity and bioavailability but reduces steric bulk compared to CF₃ .

Protecting Group Differences

- tert-Butyl Carboxylate vs. Silyl Protection : The tert-butyl group (Boc) is cleaved under acidic conditions (e.g., TFA), while silyl groups (e.g., tert-butyldimethylsilyl) require fluoride-based deprotection, offering orthogonal stability in multi-step syntheses .

Biological Activity

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by its complex structure, which includes a trifluoromethyl group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 293.17 g/mol. Its structural features contribute to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the indole core followed by the introduction of the dioxaborolane and trifluoromethyl groups. The detailed synthetic pathway can be found in various chemical literature sources.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with indole cores can inhibit tumor cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 5.6 | Apoptosis induction |

| Compound B | MCF7 | 3.2 | Cell cycle arrest |

| tert-butyl 2-(...) | HeLa | 4.0 | Inhibition of DNA synthesis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that the presence of the dioxaborolane moiety enhances its interaction with bacterial cell walls.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 8 µg/mL | Moderate |

| S. aureus | 16 µg/mL | Strong |

| P. aeruginosa | 32 µg/mL | Weak |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research has shown that variations in the substituents on the indole ring and the dioxaborolane can lead to changes in potency and selectivity against different biological targets.

Key Findings:

- Trifluoromethyl Group: Enhances lipophilicity and may improve membrane permeability.

- Dioxaborolane Moiety: Contributes to stability and bioactivity through boron interactions with biomolecules.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the anticancer efficacy of related indole derivatives in vivo using xenograft models. The results indicated that compounds with similar structures showed reduced tumor growth rates compared to controls.

Case Study 2: Antimicrobial Testing

In a recent publication in Antimicrobial Agents and Chemotherapy, researchers tested various indole derivatives against resistant strains of bacteria. The study found that certain modifications led to enhanced antibacterial activity against multi-drug resistant strains.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-indole-1-carboxylate?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed borylation of a halogenated indole precursor. Key steps include:

- Borylation : Use a Suzuki-Miyaura coupling reaction with a pinacolborane reagent (e.g., bis(pinacolato)diboron) under inert conditions. Catalytic systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ in THF or dioxane at 80–100°C are effective .

- Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) ensures high purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronate ester and degradation of the Boc group .

- Handling : Use gloves, goggles, and a fume hood. Avoid contact with moisture or strong oxidizing agents. In case of skin exposure, wash immediately with soap and water .

- Safety Note : Limited toxicity data exist; treat as a potential irritant and follow institutional guidelines for novel research compounds .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the indole core, Boc group, and boronate ester. Key signals include the tert-butyl protons (~1.3 ppm) and the trifluoromethyl group (~−60 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Boc group).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for synthetic intermediates) .

Advanced Research Questions

Q. How can the boronate ester group in this compound be utilized in cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The boronate ester enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example:

- Optimized Conditions : Use Pd(OAc)₂ (2–5 mol%), SPhos ligand, K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC or LC-MS .

- Challenges : Competing protodeborylation can occur; adding excess aryl halide or using microwave-assisted heating (120°C, 30 min) improves yields .

- Applications : Synthesize biaryl motifs in drug candidates or fluorescent probes .

Q. What strategies are effective in optimizing reaction conditions when using this compound as a precursor in radiochemistry applications?

Methodological Answer: For ¹⁸F-radiolabeling (e.g., PET tracers):

- Precursor Design : Replace the boronate ester with a leaving group (e.g., nitro or trimethylammonium) to enable nucleophilic aromatic substitution with [¹⁸F]fluoride .

- Radiolabeling : Use azeotropic drying of [¹⁸F]KF/K₂.2.2. in acetonitrile, followed by heating (100°C, 10 min). Purify via semi-preparative HPLC .

- Challenges : Minimize decomposition by avoiding protic solvents and optimizing specific activity through precursor molarity adjustments .

Q. How can researchers address challenges related to competing side reactions when functionalizing the indole core of this compound?

Methodological Answer:

- Selective Functionalization : Protect the boronate ester with diethanolamine prior to indole N-alkylation or electrophilic substitution. Deprotect with aqueous HCl post-reaction .

- Side Reactions : Trifluoromethyl groups may deactivate the indole ring. Use Lewis acids (e.g., BF₃·OEt₂) to enhance reactivity at the 3-position .

- Monitoring : Employ in situ IR or ¹⁹F NMR to track regioselectivity and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.